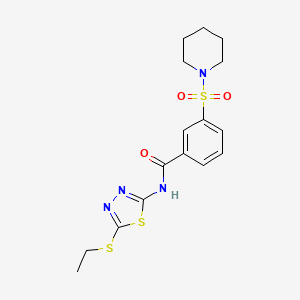![molecular formula C18H17N3O4 B4561927 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4561927.png)
2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid
Overview
Description
2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid is a complex organic compound that features a naphthylmethyl group attached to a pyrazole ring, which is further connected to an oxoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1H-pyrazole with 1-(1-naphthylmethyl) chloride to form 1-(1-naphthylmethyl)-1H-pyrazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the ethyl ester of the target compound. Finally, hydrolysis of the ester group under acidic or basic conditions produces this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group and pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with the active sites of target proteins. This can lead to inhibition or modulation of the protein’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-naphthylmethyl)-1H-pyrazole: Lacks the oxoethoxy acetic acid moiety, making it less versatile in chemical reactions.
2-(2-{[1-(1-phenylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may alter its reactivity and binding properties.
Uniqueness
The presence of both the naphthylmethyl group and the oxoethoxy acetic acid moiety in 2-(2-{[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}-2-oxoethoxy)acetic acid provides unique chemical and biological properties. This combination allows for diverse chemical modifications and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(11-25-12-18(23)24)20-15-8-19-21(10-15)9-14-6-3-5-13-4-1-2-7-16(13)14/h1-8,10H,9,11-12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKQEBNFYJFDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B4561847.png)
![N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4561861.png)
![methyl 2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4561866.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4561871.png)
![N-[4-(BUTYLSULFAMOYL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B4561875.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4561883.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4561905.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4561935.png)
![N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide](/img/structure/B4561952.png)
![2-(1-isopropyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4561957.png)
![ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4561964.png)
